rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid
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Overview
Description
rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclobutyl ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving a suitable diene and a dienophile under high-temperature conditions.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine. This step is typically carried out at room temperature.
Coupling with Acetic Acid: The final step involves coupling the Fmoc-protected cyclobutyl amine with acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups into their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed to replace the Fmoc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Fmoc chloride in the presence of a base like triethylamine at room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active amine group, which can then interact with various biological targets. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
rac-2-[(1R,2R)-2-({[(tert-butoxycarbonyl]amino)cyclobutyl]acetic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of an Fmoc group.
Uniqueness
The unique combination of the cyclobutyl ring and the Fmoc protecting group in rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid provides distinct chemical properties, making it a valuable compound for various research applications. Its structural rigidity and ease of deprotection make it particularly useful in the synthesis of complex molecules.
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]acetic acid |
InChI |
InChI=1S/C21H21NO4/c23-20(24)11-13-9-10-19(13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t13-,19-/m0/s1 |
InChI Key |
RHASGVLJFVPVTQ-DJJJIMSYSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H]1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CC(C1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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